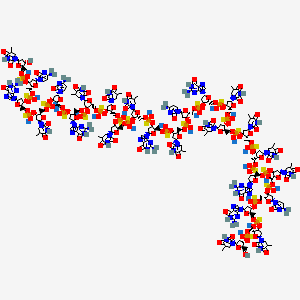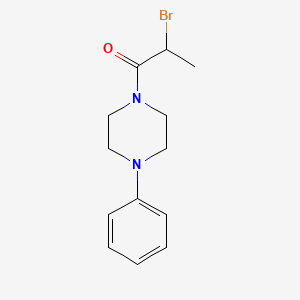
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one typically involves the reaction of 1-(4-phenyl-piperazin-1-yl)-propan-1-one with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Reduction: The major product is 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.
Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.
科学的研究の応用
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(4-Phenyl-piperazin-1-yl)-propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-phenyl-piperazin-1-yl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Phenyl-piperazin-1-yl)-ethanone: Shorter carbon chain, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological studies.
特性
分子式 |
C13H17BrN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC名 |
2-bromo-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H17BrN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChIキー |
IZPIVLPDWWDZQS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


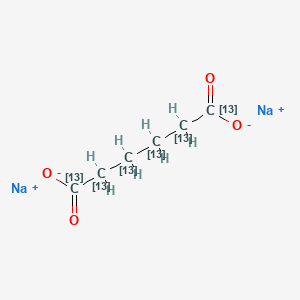
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)

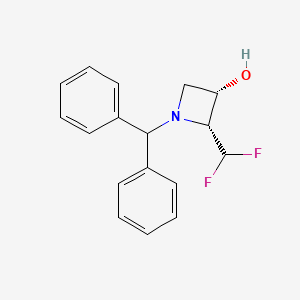
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)

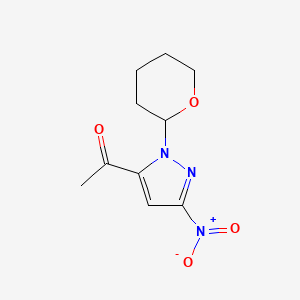
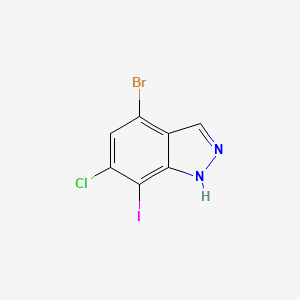
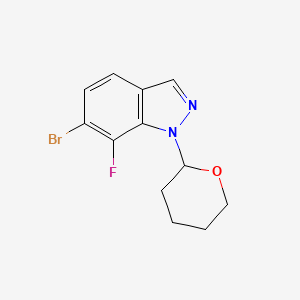
![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)

![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)
